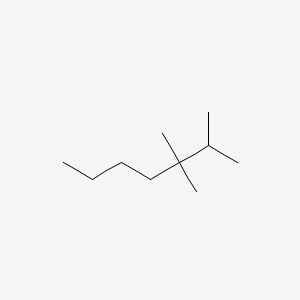
2,3,3-Trimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethylheptane is a branched alkane with the molecular formula C10H22. It is one of the many isomers of decane, characterized by its unique structure where three methyl groups are attached to the second and third carbon atoms of the heptane chain. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and as a reference standard in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,3-Trimethylheptane can be synthesized through various organic reactions. One common method involves the alkylation of heptane with methyl groups. This process typically requires a catalyst such as aluminum chloride (AlCl3) and occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, this compound is often produced through the catalytic cracking of larger hydrocarbons. This method involves breaking down complex hydrocarbons into simpler molecules, followed by selective alkylation to introduce the methyl groups at the appropriate positions. The process is optimized to maximize yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethylheptane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation typically requires halogens (Cl2 or Br2) and a source of energy such as UV light or heat.
Major Products Formed
Oxidation: Depending on the conditions, the major products can include 2,3,3-trimethylheptanol, 2,3,3-trimethylheptanone, or 2,3,3-trimethylheptanoic acid.
Substitution: Halogenation can yield products like 2-chloro-3,3-trimethylheptane or 2-bromo-3,3-trimethylheptane.
Scientific Research Applications
2,3,3-Trimethylheptane has several applications in scientific research:
Biology: It serves as a model compound in studies of hydrocarbon metabolism and biodegradation.
Medicine: Research into its potential as a solvent or carrier in pharmaceutical formulations is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a component in fuel formulations.
Mechanism of Action
As an alkane, 2,3,3-Trimethylheptane is relatively inert and does not exhibit significant biological activity. Its primary interactions are through physical processes such as solvation and dispersion forces. In chemical reactions, it acts as a substrate that can undergo transformations under specific conditions, as described in the chemical reactions analysis .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylpentane: Another branched alkane with a similar structure but a shorter carbon chain.
2,2,4-Trimethylpentane: Known for its use as an octane rating standard in fuels.
2,3,4-Trimethylheptane: An isomer with a different arrangement of methyl groups.
Uniqueness
2,3,3-Trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure makes it valuable as a reference compound and in studies of structure-property relationships in hydrocarbons .
Properties
CAS No. |
52896-93-2 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,3,3-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-7-8-10(4,5)9(2)3/h9H,6-8H2,1-5H3 |
InChI Key |
QACXEXNKLFWKLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


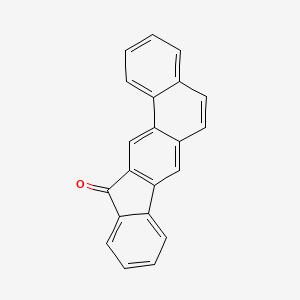
![1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B12641391.png)
![(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B12641394.png)
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
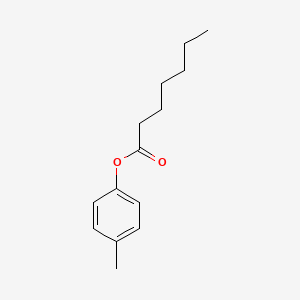
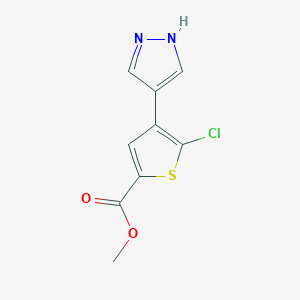
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)
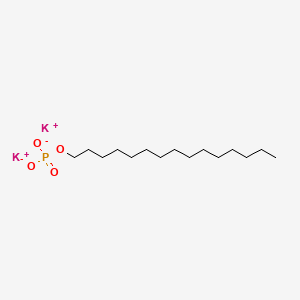
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
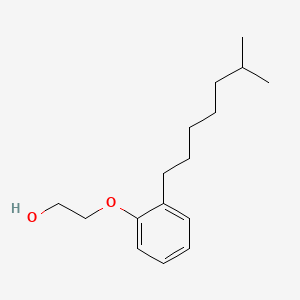
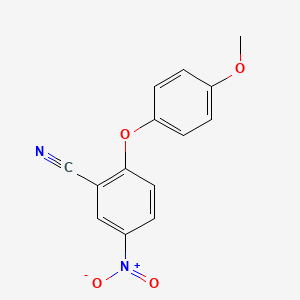
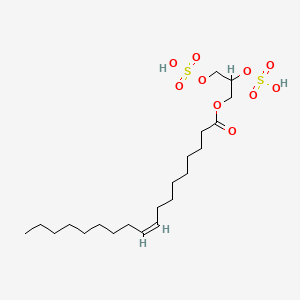
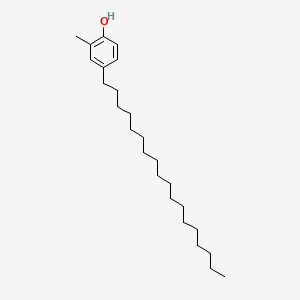
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
